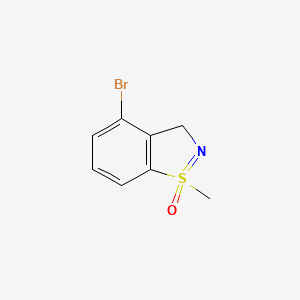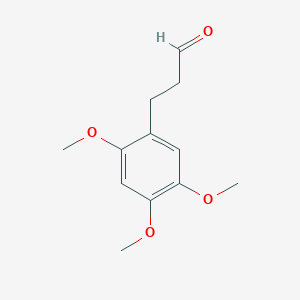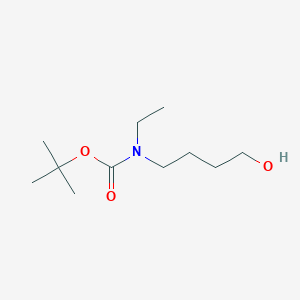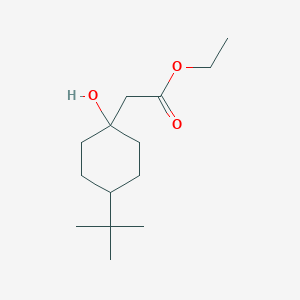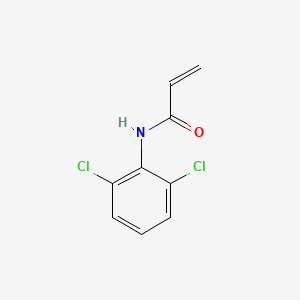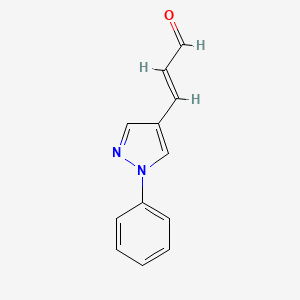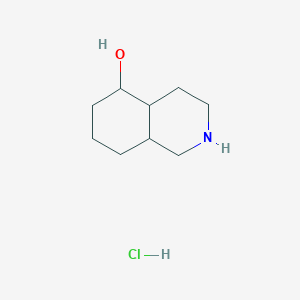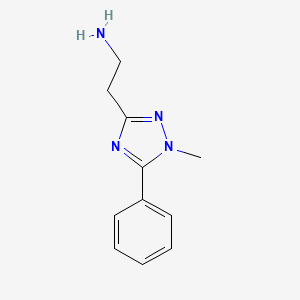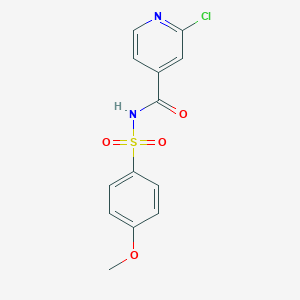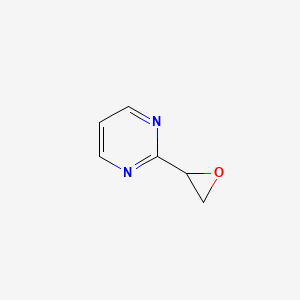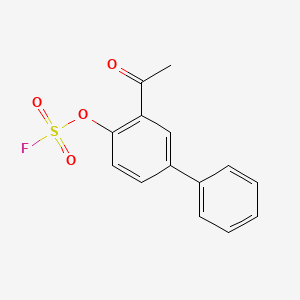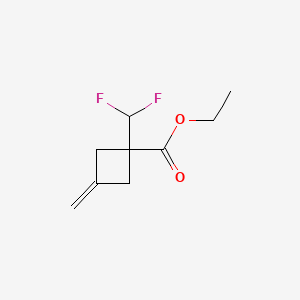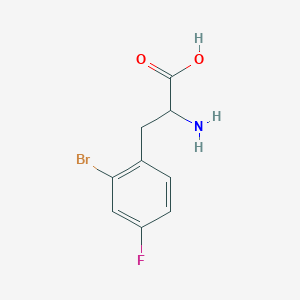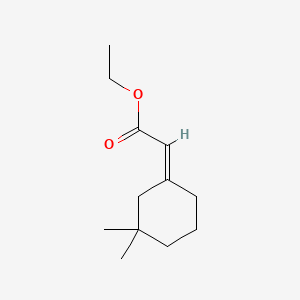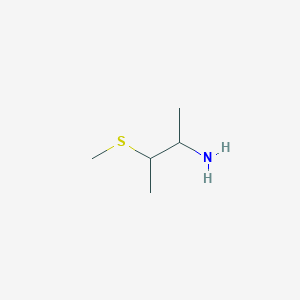
3-(Methylsulfanyl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)butan-2-amine is an organic compound with the molecular formula C5H13NS. It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is notable for its sulfur-containing side chain, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methylsulfanyl)butan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a suitable halide with a methylsulfanyl group. For instance, starting with 2-bromo-3-methylbutane, the reaction with methylthiolate (CH3S-) under basic conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halides, alkylating agents, and other nucleophiles can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and sulfur-containing compounds.
Scientific Research Applications
3-(Methylsulfanyl)butan-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving sulfur metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)butan-2-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfur-containing side chain can participate in redox reactions. These interactions can influence enzyme activity, signal transduction pathways, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methylamine (CH3NH2): A simple primary amine with a single methyl group.
Ethylamine (C2H5NH2): Similar to methylamine but with an ethyl group.
Butylamine (C4H9NH2): A longer carbon chain compared to 3-(Methylsulfanyl)butan-2-amine.
Uniqueness
This compound is unique due to its sulfur-containing side chain, which imparts distinct chemical reactivity and biological interactions. This differentiates it from other simple amines and makes it valuable in specialized applications .
Properties
Molecular Formula |
C5H13NS |
|---|---|
Molecular Weight |
119.23 g/mol |
IUPAC Name |
3-methylsulfanylbutan-2-amine |
InChI |
InChI=1S/C5H13NS/c1-4(6)5(2)7-3/h4-5H,6H2,1-3H3 |
InChI Key |
CMANKAZTOFVGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


